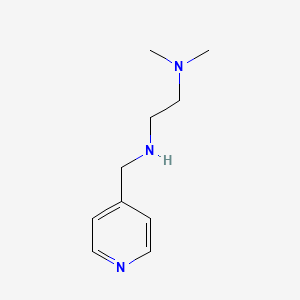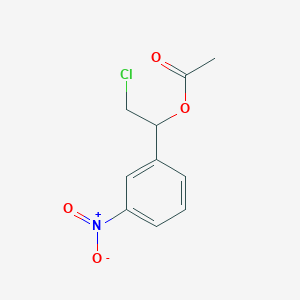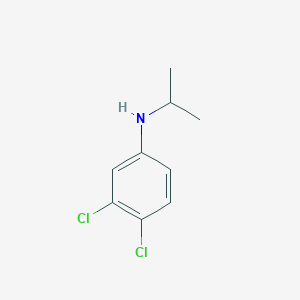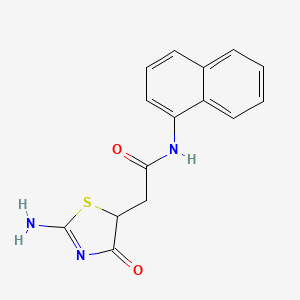
5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H13ClN4O3S2 and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Modified Aza Heterocycles: Research on aza heterocycles, closely related to the chemical structure of the compound , indicates advancements in the synthesis of derivatives with potential biological activities. A study by Tyrkov (2006) demonstrated how 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles can be modified to produce derivatives with potential biological applications (Tyrkov, 2006).
Applications in Antimicrobial and Antitubercular Agents
- Potential as Antimicrobial and Antitubercular Agents: A study by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, which share a structural similarity with the compound , revealed their effectiveness as antimicrobial and antitubercular agents. This study underscores the potential of similar compounds in medical research and pharmaceutical applications (Shingare et al., 2022).
Anti-Inflammatory and Anti-Cancer Properties
- Anti-Inflammatory and Anti-Cancer Potential: Research by Gangapuram and Redda (2009) on substituted N-benzamide/benzene sulfonamides, which are structurally related, showed promising results as anti-inflammatory and anti-cancer agents. This suggests that similar compounds might have potential applications in cancer treatment and inflammation management (Gangapuram & Redda, 2009).
Anticancer Activity in Tetrahydropyridine Derivatives
- Synthesis and Anticancer Activity: Another study by Redda and Gangapuram (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, indicating the importance of these structures in developing anticancer agents. This research contributes to understanding the therapeutic potential of structurally related compounds (Redda & Gangapuram, 2007).
Synthesis of Heterocycles with Antimicrobial Properties
- Antimicrobial Activity of Heterocycles: El‐Emary et al. (2002) investigated the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are relevant to the study of compounds like 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide, due to their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Photoluminescence and Structural Studies
- Photoluminescence Properties: Bharti et al. (2013) conducted research on Hg(II) complexes of 1,3,4-oxadiazole derivatives, revealing their photoluminescence properties. This highlights the potential of similar compounds in material science and photonics (Bharti et al., 2013).
Apoptosis Induction in Cancer Treatment
- Apoptosis Inducing Agents for Cancer Treatment: Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as an apoptosis inducer, emphasizing the role of similar structures in cancer treatment (Zhang et al., 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways . This affects downstream effects such as cell growth and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in PIP3 production and subsequent effects on cell growth and survival . This could potentially be used for therapeutic interventions in diseases where PI3K is overactive .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S2/c19-15-7-8-17(27-15)28(24,25)23-14-6-2-1-4-12(14)10-16-21-18(22-26-16)13-5-3-9-20-11-13/h1-9,11,23H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOITZPWOMSAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

![4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2363736.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)


![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)


